![molecular formula C22H25NO6 B1673512 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 850312-72-0](/img/structure/B1673512.png)
Fmoc-NH-PEG12-CH2CH2COOH
描述
Fmoc-NH-PEG2-CH2CH2COOH: 是一种主要用作连接子的化合物,用于合成抗体-药物偶联物 (ADC) 和蛋白降解靶向嵌合体 (PROTAC)。该化合物包含一个芴甲氧羰基 (Fmoc) 保护的胺、一个聚乙二醇 (PEG) 间隔基和一个末端羧酸基团。 PEG 间隔基提高了该化合物在水性介质中的溶解度,使其成为各种生化应用中宝贵的工具 .
科学研究应用
Scientific Research Applications
Fmoc-NH-PEG12-CH2CH2COOH serves several critical functions in scientific research:
- PROTAC Linker: this compound is used as a PEG-based PROTAC linker in PROTAC synthesis . PROTACs (proteolysis-targeting chimeras) are heterobifunctional molecules composed of two distinct ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . PROTACs utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
- PEGylation: It can be used in PEGylation, which involves covalently attaching polyethylene glycol (PEG) polymer chains to peptides, increasing their molecular mass and shielding them .
- Conjugation: The Fmoc group can be removed under basic conditions to reveal a free amine, enabling further conjugation . The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds .
- Solubility Enhancement: The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .
While specific case studies directly using this compound were not found in the search results, the general applications of PEG linkers in PROTACs and other biomedical applications are well-documented:
- PROTAC Development: PROTACs are being developed for targeted protein degradation in cancer therapy, neurodegenerative diseases, and other therapeutic areas . PEG linkers like this compound are crucial for connecting the E3 ligase ligand and the target protein ligand, optimizing the PROTAC's activity and selectivity .
- Drug Delivery: PEGylation, facilitated by linkers like this compound, is used to improve the pharmacokinetic properties of drugs, increasing their circulation time, reducing immunogenicity, and enhancing their solubility .
- Surface Modification: PEG linkers are used to modify surfaces with desired functionalities in nanotechnology and new materials research. This can include creating biocompatible coatings, attaching biomolecules to surfaces, or creating responsive materials .
作用机制
生化分析
Biochemical Properties
Fmoc-NH-PEG12-CH2CH2COOH plays a significant role in biochemical reactions. It is useful in peptide synthesis and biomolecule synthesis . For example, it can be used to tether peptides to proteins or other large biomolecules, such as nucleic acids . The attachment of the hydrophobic peptide, NH2-PEG12, can effectively reduce aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
准备方法
合成路线和反应条件: Fmoc-NH-PEG2-CH2CH2COOH 的合成通常涉及以下步骤:
Fmoc 保护: 胺基用 Fmoc 基团保护,以防止在后续步骤中发生不需要的反应。
PEG 化: 引入 PEG 间隔基以增强溶解度和柔韧性。
羧化: 添加末端羧酸基团以促进与其他分子的偶联。
工业生产方法: Fmoc-NH-PEG2-CH2CH2COOH 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在受控条件下反应大量起始材料。
纯化: 使用结晶或色谱等技术纯化产物。
化学反应分析
反应类型:
脱保护: Fmoc 基团可在碱性条件下脱除,露出游离胺。
酰胺键形成: 末端羧酸可在 EDC 或 HATU 等活化剂的存在下与伯胺基反应,形成稳定的酰胺键。
常用试剂和条件:
脱保护: 如二甲基甲酰胺 (DMF) 中的哌啶等碱性条件。
酰胺键形成: 如 EDC (1-乙基-3-(3-二甲氨基丙基)碳酰二亚胺) 或 HATU (1-[双(二甲氨基)亚甲基]-1H-1,2,3-三唑并[4,5-b]吡啶鎓-3-氧化六氟磷酸盐) 等活化剂。
主要产物:
游离胺: Fmoc 基团脱除后获得。
酰胺偶联物: 通过末端羧酸与伯胺反应形成
相似化合物的比较
类似化合物:
Fmoc-NH-PEG2-CH2COOH: 结构相似,但 PEG 间隔基更短。
Fmoc-NH-PEG30-CH2CH2COOH: 包含更长的 PEG 间隔基,提供更大的柔韧性和溶解度。
独特性:
最佳 PEG 长度: Fmoc-NH-PEG2-CH2CH2COOH 中的 PEG2 间隔基在溶解度和柔韧性之间取得了平衡,使其适合各种应用。
生物活性
Fmoc-NH-PEG12-CH2CH2COOH is a synthetic compound that plays a significant role in biochemical applications, particularly in peptide synthesis and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula: C42H65NO16
- Molecular Weight: 839.96 g/mol
- CAS Number: 1952360-91-6
- Appearance: Viscous liquid, colorless to yellow
- Density: Approximately 1.175 g/cm³
This compound consists of a protected form of propionic acid modified with Fmoc (9-fluorenylmethoxycarbonyl) and PEG (polyethylene glycol) chains. The PEG component enhances solubility and biocompatibility, making it suitable for various biological applications .
Peptide Synthesis
This compound is primarily utilized in peptide synthesis due to its ability to form stable linkages with amino acids and other biomolecules. The Fmoc group serves as a protective group that can be easily removed under mild conditions, allowing for sequential peptide elongation. This property is crucial in the synthesis of complex peptides and proteins .
PROTAC Technology
The compound functions as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. In this context, this compound connects two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase. This mechanism allows for selective degradation of specific proteins, presenting a novel approach in drug development for diseases such as cancer .
Case Studies and Research Findings
-
Targeted Protein Degradation
A study highlighted the effectiveness of PROTACs containing this compound in degrading oncogenic proteins in cancer cell lines. The results demonstrated significant reductions in target protein levels, leading to decreased cell proliferation and increased apoptosis . -
Biocompatibility Assessments
Research on the biocompatibility of PEG-based linkers showed that this compound exhibited low cytotoxicity in various cell types, making it a favorable choice for therapeutic applications. The PEG moiety contributes to reduced immunogenicity and enhanced solubility in biological fluids . -
Synthesis Efficiency
Comparative studies on different linkers used in PROTAC synthesis indicated that those incorporating this compound led to higher yields and purities of synthesized compounds, demonstrating its efficiency as a linker in complex molecular constructs .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Peptide Synthesis | Facilitates stable linkages; allows for sequential addition of amino acids. |
PROTAC Linker | Connects ligands for targeted protein degradation; exploits the ubiquitin-proteasome system. |
Biocompatibility | Low cytotoxicity; enhances solubility and reduces immunogenicity. |
Synthesis Efficiency | Higher yields and purities compared to other linkers. |
属性
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850312-72-0, 872679-70-4 | |
Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。